Benzidine sulfone
Description
Contextualization within Benzidine (B372746) Derivatives
Benzidine sulfone is a derivative of benzidine, a well-known aromatic amine with the formula (C₆H₄NH₂)₂. wikipedia.org Benzidine and its derivatives have historically been important intermediates in the synthesis of dyes. wikipedia.orgnih.gov Benzidine itself is prepared through a two-step process starting from nitrobenzene, which involves a reduction to 1,2-diphenylhydrazine (B7769752) followed by an acid-catalyzed rearrangement known as the benzidine rearrangement. wikipedia.org This classic reaction has been a subject of mechanistic study for decades. illinois.edu
Unlike the simple diamine structure of benzidine, this compound incorporates a sulfone group (-SO₂) integrated into a heterocyclic ring system. smolecule.comiomcworld.com This structural feature makes it a member of the organosulfur compound family. The properties of benzidine derivatives are heavily influenced by the nature of the substituent groups. The introduction of the sulfone group, for instance, alters the molecule's geometry, polarity, and potential for intermolecular interactions, setting it apart from derivatives like benzidine sulphate, which is a salt formed with sulfuric acid. nih.govnih.gov
| Property | Value | Source |
|---|---|---|
| CAS Number | 6259-19-4 | smolecule.comnih.gov |
| IUPAC Name | 5,5-dioxodibenzothiophene-3,7-diamine | smolecule.comnih.gov |
| Molecular Formula | C12H10N2O2S | smolecule.comnih.gov |
| Molecular Weight | 246.29 g/mol | smolecule.comnih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Appearance | White to slightly reddish crystalline powder | smolecule.com |
Significance in Chemical Synthesis and Materials Science
This compound serves as a versatile building block in organic synthesis and a functional component in materials science. smolecule.com Its distinct structure, featuring both reactive amine groups and a stable sulfone core, allows for a range of chemical modifications. smolecule.com
In chemical synthesis, it is utilized as a precursor for various complex molecules. smolecule.com
Heterocyclic Compounds: It acts as a starting material for synthesizing other heterocycles which are valuable scaffolds in medicinal chemistry and materials science. smolecule.com
Dye Manufacturing: Like its parent compound, this compound is used in the production of azo dyes, where its structure contributes to the stability of the resulting colorants. smolecule.com
Analytical Chemistry: The compound can also function as a reagent for the detection of certain inorganic ions. smolecule.com
In the field of materials science, the incorporation of the this compound moiety into larger structures is a strategy for developing advanced materials. smolecule.com
High-Performance Polymers: It can be integrated into polymer backbones to enhance thermal stability, mechanical strength, and electrical conductivity. smolecule.comresearchgate.net The rigid sulfone group contributes to high glass transition temperatures (Tg) and thermal decomposition resistance in polymers like polyimides. researchgate.netacs.org
Organic Electronics: Derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs). smolecule.com The broader class of benzidine derivatives is also being investigated for applications in energy storage, such as for creating high redox potential molecules for aqueous organic flow batteries. researchgate.net
| Field | Specific Application | Description |
|---|---|---|
| Chemical Synthesis | Building Block | Used as a synthon for preparing complex heterocyclic compounds. smolecule.com |
| Chemical Synthesis | Dye Intermediate | Employed in the manufacturing of stable azo dyes. smolecule.com |
| Materials Science | Polymer Chemistry | Incorporated into polymers to create materials with high thermal stability and mechanical strength. smolecule.comresearchgate.net |
| Materials Science | Organic Electronics | Investigated as a component for applications such as OLEDs. smolecule.com |
Historical Trajectories in Related Compound Research
The research history of benzidine and its derivatives is deeply intertwined with the growth of the chemical industry and the subsequent understanding of chemical toxicology. Benzidine has been used since the 19th century as a key component in the synthesis of direct dyes, such as Congo Red. wikipedia.org The discovery of azobenzol by Mitscherlich in 1834 was an early milestone in the chemistry of related aromatic nitrogen compounds. scite.ai
A significant portion of historical research focused on the benzidine rearrangement, a reaction that puzzled early organic chemists and was extensively studied by figures like C.K. Ingold starting in the 1930s to prove its intramolecular nature. illinois.edu However, the historical trajectory of benzidine research took a critical turn with the discovery of its carcinogenicity. Numerous studies and case reports, particularly from the mid-20th century, established a strong link between occupational exposure to benzidine in the dye industry and an increased incidence of bladder cancer. nih.govnih.gov
This discovery prompted a major shift in research focus. Efforts were directed towards understanding the metabolic activation of benzidine by enzymes like peroxidases and identifying the mechanisms by which it causes cancer. nih.gov Consequently, the use of benzidine itself became highly restricted, and research into related compounds branched into two main directions: the development of safer alternatives for industrial applications and the synthesis of derivatives, like this compound, for use in specialized research and materials science contexts where their unique properties could be exploited in controlled settings. smolecule.commusechem.com The study of cyclic sulfones, in general, has also become an important area, as these motifs are recognized for their utility in organic synthesis and as structural components in bioactive molecules. iomcworld.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dioxodibenzothiophene-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZRRZSHWQAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978163 | |
| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-19-4, 30508-11-3 | |
| Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diaminodiphenylene sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benzidine Sulfone and Analogous Structures
Direct Synthetic Routes to Benzidine (B372746) Sulfone
The term "benzidine sulfone" most precisely refers to 3,7-diaminodibenzothiophene-5,5'-dioxide. Its synthesis involves the formation of a dibenzothiophene (B1670422) heterocyclic system followed by modification.
While direct, single-step C-S coupling to form the dibenzothiophene dioxide structure from a biphenyl (B1667301) precursor is not the most common route, the synthesis of diaryl sulfones through transition-metal-catalyzed cross-coupling reactions is a well-established field in organic chemistry. organic-chemistry.orgnih.gov These methods typically involve the reaction of an aryl halide or boronic acid with a sulfur-containing coupling partner.
Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides provides a mild and efficient method for creating unsymmetrical diaryl sulfones. organic-chemistry.org Another approach utilizes a three-component system where an aryl lithium species, a second aryl halide, and a sulfur dioxide surrogate like DABSO are combined in a palladium-catalyzed reaction to form the sulfone bridge. nih.gov Copper-catalyzed reactions between arylboronic acids and sulfinic acid salts have also been developed to afford diaryl sulfones. organic-chemistry.org
A critical step in many syntheses of the this compound core is the oxidation of a precursor sulfide (B99878) (dibenzothiophene) to the corresponding sulfone. prepchem.com This transformation is a common and reliable process in organic synthesis, with numerous reagents capable of effecting the oxidation. tandfonline.comjchemrev.com
Hydrogen peroxide is a frequently used oxidant, often in an acetic acid solution, though this can require long reaction times. tandfonline.com A specific, documented synthesis of this compound involves the oxidation of dibenzothiophene to dibenzothiophene-5,5'-dioxide using hydrogen peroxide. prepchem.com More modern and efficient methods have been developed to accelerate this conversion and improve selectivity. mdpi.comorganic-chemistry.org For instance, generating chlorine dioxide in situ from sodium chlorite (B76162) and hydrochloric acid in an organic solvent can oxidize diphenyl sulfide to diphenyl sulfone in high yields. mdpi.com Another efficient system employs hydrogen peroxide in combination with a selenium dioxide catalyst in methanol. tandfonline.com
Below is a table summarizing various reagents used for the oxidation of sulfides to sulfones.
| Oxidizing Reagent/System | Key Features |
| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Traditional and widely used method. tandfonline.com |
| Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | Generates ClO₂ in situ; high yields and selectivity in organic solvents. mdpi.com |
| Hydrogen Peroxide (H₂O₂) / Selenium Dioxide (SeO₂) | Catalytic system, short reaction times, and high efficiency. tandfonline.com |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride (B1165640) | Metal-free and environmentally benign system. organic-chemistry.org |
| Selectfluor | Eco-friendly oxidation using H₂O as the oxygen source. organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | A strong, traditional oxidant. tandfonline.com |
| m-Chloroperoxybenzoic Acid (mCPBA) | A common peroxyacid used for sulfone synthesis. tandfonline.com |
The most direct synthesis of this compound (3,7-diaminodibenzothiophene-5,5'-dioxide) involves a multi-step process that builds the heterocyclic ring system from a simpler aromatic precursor. prepchem.com
The synthesis proceeds through the following key steps:
Heterocycle Formation : Biphenyl is reacted with sulfur in the presence of a catalyst like anhydrous aluminum chloride to form the dibenzothiophene core. prepchem.com
Oxidation : The resulting dibenzothiophene is oxidized to form dibenzothiophene-5,5'-dioxide. As noted previously, hydrogen peroxide is a documented reagent for this step. prepchem.com
Nitration : The dibenzothiophene dioxide is nitrated using concentrated nitric acid. This step introduces nitro groups onto the aromatic rings, typically at the 3- and 7-positions, yielding 3,7-dinitrodibenzothiophene-5,5'-dioxide. prepchem.com
Reduction : The dinitro compound is reduced to the corresponding diamine. Stannous chloride in an acidic medium is an effective reducing agent for this transformation, yielding the final this compound product. prepchem.com
This pathway constructs the complete heterocyclic sulfone structure and then installs the amino groups required for it to be classified as a benzidine derivative.
Oxidative Methods for Sulfone Formation
Synthesis of Sulfonated Benzidine Derivatives
This class of compounds features sulfonic acid (-SO₃H) groups attached directly to the carbon skeleton of the benzidine (4,4'-diaminobiphenyl) molecule. These derivatives are distinct from this compound, as the sulfur atom is not part of the core ring structure.
The introduction of sulfonic acid groups onto the benzidine framework is typically achieved through electrophilic aromatic substitution.
One of the most direct industrial methods involves the sulfonation of benzidine sulfate (B86663) using sulfuric acid monohydrate at elevated temperatures, around 210°C. This process yields 4,4'-diaminobiphenyl-3,3'-disulfonic acid. Another important isomer, 2,2'-benzidinedisulfonic acid (BDSA), can be synthesized by treating benzidine with fuming sulfuric acid. evitachem.com An alternative route to BDSA starts with the potassium or sodium salt of 3-nitrobenzenesulfonic acid, which is reduced using zinc dust and sodium hydroxide, followed by an acid-catalyzed rearrangement. evitachem.com
More complex derivatives with sulfoalkoxy side chains have also been synthesized. For instance, 3,3'-bis(sulfopropoxy)benzidine and 2,2'-bis(sulfopropoxy)benzidine are prepared via multi-step sequences, often involving the benzidine rearrangement of precursor hydrazobenzenes that already contain the desired side chains. researchgate.nettandfonline.comrsc.org
| Target Compound | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
| 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | Benzidine sulfate | Sulfuric acid monohydrate, ~210°C | |
| 2,2'-Benzidinedisulfonic acid (BDSA) | Benzidine | Fuming sulfuric acid | evitachem.com |
| 2,2'-Benzidinedisulfonic acid (BDSA) | Salt of 3-nitrobenzenesulfonic acid | Zinc dust, NaOH, followed by acid | evitachem.com |
| 3,3'-Bis(sulfopropoxy)benzidine | 3,3'-Dihydroxy-4,4'-benzidine | Propane sultone | tandfonline.com |
Sulfonated benzidine derivatives, particularly the disulfonic acid diamines, are valuable monomers for creating high-performance polymers. Their rigid structure combined with the hydrophilic, proton-conducting sulfonic acid groups makes them ideal for applications in materials science. evitachem.comresearchgate.net
These monomers are used in polycondensation reactions to form sulfonated polyimides (SPIs) and sulfonated polyamides. For example, novel SPIs with sulfonic acid groups in the side chains have been prepared from 2,2′-bis(3-sulfopropoxy)benzidine (2,2′-BSPB) and 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA). researchgate.netrsc.org These side-chain-type SPIs exhibit a desirable microphase-separated structure, which contributes to high proton conductivity and good water stability, making them suitable for proton exchange membranes in fuel cells. researchgate.netrsc.orgresearchgate.net
Similarly, a water-soluble, semi-rigid sulfonated polyamide, poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide) (PBDI), has been synthesized. nih.govacs.org The rigid polymer backbone and the specific positioning of the sulfonate groups on the benzidine moiety create an effective docking site for capturing heavy metal ions like lead (Pb(II)) from aqueous solutions. nih.gov
| Polymer Type | Monomers | Noted Application | Reference(s) |
| Sulfonated Polyimide (SPI) | 2,2′-Bis(3-sulfopropoxy)benzidine (BSPB), 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) | Proton exchange membranes for fuel cells | researchgate.netrsc.org |
| Sulfonated Polyamide | 2,2'-Benzidinedisulfonic acid, Isophthaloyl chloride | Heavy metal (Pb(II)) capture from water | nih.govacs.org |
| Sulfonated Polyimide (SPI) | 2,2'-Benzidinedisulfonic acid (BDSA), Pyromellitic dianhydride (PMDA) | Polymer electrolytes | rsc.org |
Preparation of Advanced Polymeric Materials
Sulfonated Polyimide Synthesis from Benzidine-Derived Diamines
Sulfonated polyimides (SPIs) are a class of polymers that have garnered significant interest for their potential use as proton exchange membranes in fuel cells. researchgate.netrsc.org The introduction of sulfonic acid groups into the polyimide backbone imparts hydrophilicity and proton conductivity. The synthesis of SPIs often involves the polycondensation of a sulfonated diamine with a dianhydride. researchgate.netresearchgate.net
Novel sulfonated diamine monomers derived from benzidine have been developed to enhance the properties of the resulting polyimides. For instance, 2,2'-bis(4-sulfophenoxy)benzidine (2,2'-BSPOB) and 3,3'-bis(4-sulfophenoxy)benzidine (3,3'-BSPOB) have been synthesized through the direct sulfonation of their non-sulfonated precursors using fuming sulfuric acid. researchgate.netcapes.gov.br These sulfonated diamines are then polymerized with dianhydrides like 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) to form SPIs. researchgate.netcapes.gov.br The resulting polymers can be cast into tough and ductile membranes with high proton conductivity and excellent water stability. researchgate.net
Another approach involves synthesizing diamines with sulfopropoxy side chains, such as 2,2'-bis(3-sulfopropoxy)benzidine (2,2'-BSPB) and 3,3'-bis(3-sulfopropoxy)benzidine (B15467828) (3,3'-BSPB). rsc.org These monomers, when polymerized with NTDA, yield SPIs with sulfonic acid groups in the side chains. This side-chain architecture leads to a microphase-separated structure, with hydrophilic domains from the side chains and hydrophobic domains from the polyimide backbone, which contributes to better water stability compared to polymers with sulfonic acid groups directly on the backbone. rsc.org Similarly, 4,4′-bis(4-aminophenoxy) biphenyl-3,3′-disulfonic acid (BAPBDS) has been used to create SPIs with good water durability, attributed to the flexible structure and high basicity of the diamine. researchgate.net
The synthesis of these polyimides is typically carried out via a one-step high-temperature polycondensation reaction in a solvent like m-cresol, often in the presence of catalysts. researchgate.net The properties of the final SPI, such as ion exchange capacity (IEC) and proton conductivity, can be controlled by copolymerizing the sulfonated diamine with a non-sulfonated diamine to adjust the sulfonic acid group concentration. researchgate.netresearchgate.net
| Sulfonated Diamine Monomer | Dianhydride | Key Research Findings | Reference |
|---|---|---|---|
| 2,2'-bis(4-sulfophenoxy)benzidine (2,2'-BSPOB) and 3,3'-bis(4-sulfophenoxy)benzidine (3,3'-BSPOB) | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) | Synthesized via direct sulfonation. The resulting SPI membranes showed high proton conductivity and excellent water stability. | researchgate.netcapes.gov.br |
| 2,2'-bis(3-sulfopropoxy)benzidine (2,2'-BSPB) and 3,3'-bis(3-sulfopropoxy)benzidine (3,3'-BSPB) | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) | Side-chain sulfonated polyimides with microphase-separated structures, leading to improved water stability and high proton conductivities. | rsc.org |
| 4,4′-bis(4-aminophenoxy) biphenyl-3,3′-disulfonic acid (BAPBDS) | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) | Resulting polyimides exhibited excellent water durability, attributed to the flexible structure and high basicity of the BAPBDS monomer. | researchgate.net |
| 3,3′-disulfonic acid-bis[4-(3-aminophenoxy)phenyl]sulfone (SA-DADPS) | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) | Produced tough, ductile cast films with potential for fuel cell applications. | researchgate.net |
Design and Assembly of Covalent Organic Frameworks (COFs) Utilizing Benzidine Building Blocks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. rsc.orgwur.nl The design of COFs relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. nih.gov Benzidine, with its linear and rigid structure and two reactive amine groups, is a common building block for the synthesis of 2D COFs. rsc.orgnih.gov
The assembly of benzidine-based COFs is typically achieved through the condensation reaction of benzidine with multidentate aldehydes. nih.govnih.gov For example, the reaction of benzidine with 1,3,5-triformylbenzene or 1,3,5-triformylphloroglucinol (TFP) under solvothermal conditions yields imine-linked 2D COFs with a hexagonal pore structure. nih.gov This Schiff base formation is a reversible reaction, which allows for "error-correction" during the crystallization process, leading to a highly ordered material. wur.nl
To enhance the properties of these COFs, such as their stability and surface area, modifications to the building blocks have been explored. For instance, using a methylated aldehyde building block, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (B1600076) (Me3TFB), in condensation with benzidine resulted in a COF with a higher degree of crystallinity and a larger BET surface area compared to the non-methylated analogue. rsc.org This improvement was attributed to the steric effects of the methyl groups.
Post-synthetic modification (PSM) is another powerful strategy to introduce functionality into COFs. acs.orgresearchgate.net For example, a COF synthesized from 1,3,5-triformylphloroglucinol and 3,3′-dinitrobenzidine can be subsequently reduced to introduce primary amine groups into the pore walls. acs.org These amine groups can then undergo further reactions, such as aminolysis of acetic anhydride, to create an amide-functionalized COF. acs.org This demonstrates the potential to tailor the chemical environment within the pores of the COF for specific applications.
| COF Name | Aldehyde Building Block | Key Features and Findings | Reference |
|---|---|---|---|
| TP-COF-BZ | "V"-shaped building block with two aldehyde groups | A triple-pore COF formed through condensation with benzidine. Showed potential for in situ COF-to-COF transformation. | nih.gov |
| Me3TFB-BD | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me3TFB) | Higher degree of crystallinity and enhanced BET surface area compared to the non-methylated counterpart. Less prone to pore collapse. | rsc.org |
| TpBD(NO2)2 | 1,3,5-Triformylphloroglucinol (Tp) | A nitro-functionalized COF that can be post-synthetically modified by reduction to introduce amine groups. | acs.org |
| COF-LZU1 | 1,3,5-triformylbenzene | An imine-linked hexagonal pore framework synthesized via a Schiff-base reaction under solvothermal conditions. | nih.gov |
Derivatization Strategies for Functional Enhancement
Derivatization is a crucial step in both the analysis of benzidine-related compounds and in the synthesis of new functional materials. Chemical modification can improve analytical detectability and separation, or it can be used to create novel ligands with specific binding properties.
Chemical Modification for Chromatographic and Spectroscopic Analysis
The analysis of benzidine and its derivatives can be challenging due to their low volatility and potential for thermal degradation. nih.gov Chemical derivatization is often employed to overcome these issues, particularly for gas chromatography (GC) analysis. nih.gov The process involves converting the polar amine groups into less polar, more volatile derivatives.
A common derivatization technique is acylation, where a reagent such as heptafluorobutyric anhydride (HFBA) is used to react with the amine groups. osha.gov This forms an N-acylated derivative that is more suitable for GC analysis with an electron capture detector (ECD), which is highly sensitive to the fluorine atoms in the derivative. osha.gov Other reagents, such as pentafluoropropionyl anhydride (PFPA) and trifluoroacetyl imidazole (B134444) (TFI), have also been investigated. epa.gov
For high-performance liquid chromatography (HPLC), derivatization can also be used to enhance detection. For example, benzidine can be derivatized by diazotization followed by coupling with a compound like pyrazolone (B3327878) T for improved HPLC analysis with a photodiode array detector. nih.gov In some cases, derivatization is used to improve the extraction efficiency from a sample matrix. For instance, the pentafluoropropyl derivative of benzidine can be formed after extraction from a sorbent for air analysis. nih.gov
| Derivatization Reagent | Analytical Technique | Purpose of Derivatization | Reference |
|---|---|---|---|
| Heptafluorobutyric acid anhydride (HFAA) | Gas Chromatography-Electron Capture Detector (GC-ECD) | To form a volatile and highly electron-capturing derivative for sensitive detection. | osha.gov |
| Pentafluoropropionyl anhydride (PFPA) | Gas Chromatography (GC) | To form a more volatile derivative and improve chromatographic properties. | epa.gov |
| Pyrazolone T (after diazotization) | High-Performance Liquid Chromatography (HPLC) | To form a derivative with strong UV absorbance for enhanced detection. | nih.gov |
| Trifluoroacetyl imidazole (TFI) | Gas Chromatography (GC) | Investigated for forming volatile derivatives, though with some challenges. | epa.gov |
Synthesis of Schiff Bases and Other Ligands
The primary amine groups of benzidine are readily condensed with aldehydes and ketones to form Schiff bases, which are compounds containing an imine (-C=N-) group. cellmolbiol.orggoogle.comscirp.org These reactions are often straightforward, sometimes occurring at room temperature or with gentle heating in a suitable solvent like ethanol (B145695). scirp.orgnih.gov A wide variety of aldehydes, including substituted benzaldehydes, indole-3-carboxaldehyde, and isatins, have been used to synthesize a diverse range of Schiff bases derived from benzidine. cellmolbiol.orggoogle.comnih.gov
These Schiff bases can themselves be valuable compounds or serve as ligands for the synthesis of metal complexes. scirp.orgnih.govresearchgate.net For example, a Schiff base prepared from benzidine and 2-methoxybenzaldehyde (B41997) has been used to form complexes with Cr(III) and Fe(II). scirp.org The resulting metal complexes often exhibit interesting electronic and geometric properties. scirp.org
Beyond simple Schiff bases, benzidine can be incorporated into more complex ligand structures. For instance, macrocyclic ligands have been synthesized through the condensation of benzidine with dicarbonyl compounds like diethylphthalate. nih.gov These macrocyclic ligands can then chelate metal ions to form stable complexes. nih.gov Another class of ligands, β-enaminones, has been synthesized from the condensation of benzidine with β-diketones. derpharmachemica.com These derivatization strategies open up possibilities for creating new materials with applications in areas such as catalysis and materials science. google.comnih.gov
| Reactant(s) with Benzidine | Type of Ligand/Derivative | Synthetic Method | Reference |
|---|---|---|---|
| Indole-3-carboxaldehyde and its derivatives | Bis-Schiff Base | Condensation reaction between the aldehyde and primary amine. | google.com |
| Substituted isatins | Bis-Schiff Base | Condensation in ethanol at ambient temperature. | nih.gov |
| 2-methoxybenzaldehyde | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine (Schiff Base) | Refluxing in methanol. | scirp.org |
| Diethylphthalate | Macrocyclic Ligand | Condensation reaction in ethanol under reflux. | nih.gov |
| Acyclic β-diketones | β-enaminone | Condensation reaction in ethanol with heating. | derpharmachemica.com |
Reaction Mechanisms and Chemical Transformations of Benzidine Sulfone Systems
Mechanistic Elucidation of Formation Pathways
The formation of benzidine (B372746) sulfones can be achieved through several synthetic routes, primarily involving the introduction of a sulfone moiety onto a pre-existing benzidine framework or the construction of the biaryl system with the sulfone bridge already in place.
One primary pathway is the direct sulfonation of benzidine. Under sulfonating conditions, sulfonic acid groups can be introduced onto the aromatic rings of the benzidine molecule. chemcess.com Subsequent transformations can then lead to the formation of a sulfone bridge, although this is a less common route for direct benzidine sulfone synthesis.
A more contemporary and versatile method involves the electrochemical synthesis from aniline (B41778) derivatives. Anodic oxidation of para-substituted N,N-dimethylaniline in the presence of sodium sulfinates can lead to radical-radical cross-coupling, resulting in the formation of sulfones with a new carbon-sulfur bond. researchgate.net This oxidant- and transition-metal-free method provides a direct route to aryl sulfones. researchgate.net The mechanism proceeds through the generation of radical cations from the aniline derivatives, which then couple with sulfinate radicals.
Another significant pathway is the oxidation of a corresponding benzidine sulfide (B99878). The oxidation of sulfides to sulfones is a well-established transformation. organic-chemistry.org Various oxidizing agents can be employed, such as hydrogen peroxide (H₂O₂), often catalyzed by metal catalysts like tantalum carbide or niobium carbide to control the oxidation state. organic-chemistry.org The use of H₂O₂ with P₂O₅ provides a facile method for the clean conversion of related benzo[b]thiophenes to their sulfones. researchgate.net The general mechanism for sulfide oxidation involves the nucleophilic attack of the sulfur atom on the oxidant, followed by further oxidation steps to reach the sulfone state.
Intramolecular Rearrangement Mechanisms in Benzidine-Sulfone Hybrids
The presence of a sulfone group significantly influences the rearrangement behavior of benzidine-type molecules. These rearrangements are critical transformations that alter the connectivity of the molecular skeleton.
The classic benzidine rearrangement involves the acid-catalyzed transformation of N,N'-diarylhydrazines into 4,4'-diaminobiphenyls. chemcess.comresearchgate.net When sulfur-containing tethers are involved, the reaction pathways can become more complex. The acid-catalyzed rearrangement of hydrazobenzene (B1673438) is understood to proceed via a protonation-induced sigmatropic rearrangement.
Studies on 2,2'-hydrazodiphenyl sulfide, a close structural analog to a this compound precursor, reveal that under acidic conditions (1-2 M sulfuric acid), the molecule undergoes both disproportionation and ring contraction. acs.org The disproportionation products are 2,2'-azodiphenyl sulfide and 2,2'-diaminodiphenyl sulfide. acs.org The ring-contraction leads to phenothiazine (B1677639) and 3-hydroxyphenothiazine. acs.org The reaction kinetics are first-order in the hydrazo compound, and the rates are proportional to the Hammett acidity function (h₀), which is consistent with a one-proton mechanism characteristic of benzidine rearrangements. acs.org This suggests that the various products are formed from a common intermediate that arises from the monoprotonated starting material in the rate-determining step. acs.org
Theoretical studies using Density Functional Theory (DFT) on related arenesulfenanilides show that acid-catalyzed rearrangements can proceed through sigmatropic shifts. researchgate.net For instance, the o-aminodiphenyl sulfide rearrangement involves an S chemcess.com-sigmatropic shift. researchgate.net These computational studies provide insight into the plausible mechanisms for benzidine-sulfone hybrids, where similar proton-assisted sigmatropic shifts would be the key mechanistic events. researchgate.net The general mechanism is often described as a msuniv.ac.inmsuniv.ac.in sigmatropic rearrangement, though other pathways like chemcess.comchemcess.com shifts can also occur, leading to different isomers.
Table 1: Products of Acid-Catalyzed Reaction of 2,2'-Hydrazodiphenyl Sulfide
| Product Name | Chemical Structure | Formation Pathway |
|---|---|---|
| 2,2'-Azodiphenyl sulfide | Azo-compound | Disproportionation |
| 2,2'-Diaminodiphenyl sulfide | Diamino-compound | Disproportionation |
| Phenothiazine | Heterocyclic compound | Ring Contraction |
| 3-Hydroxyphenothiazine | Hydroxylated heterocycle | Ring Contraction |
This table is based on data from the acid-catalyzed reaction of a sulfide analog, which provides a model for the potential reactivity of sulfone systems. acs.org
While many benzidine rearrangements are considered concerted pericyclic reactions, pathways involving radical intermediates have also been proposed and observed, particularly in non-concerted processes. researchgate.netrsc.org The chemical or enzymatic oxidation of benzidine is known to proceed through a radical cation, which is a reactive electrophile. nih.gov
In the context of rearrangement, it is proposed that acid-catalyzed reactions can proceed via cation radical intermediates that arise from electron transfer from the hydrazo moiety. researchgate.net These intermediates can then undergo radical C-C bond formation and homolytic N-N bond cleavage to form products. researchgate.net While radical trapping experiments have in some cases excluded the intermediacy of free biradicals in the main rearrangement pathway, the involvement of caged radical pairs or cation radicals remains a key feature of many proposed mechanisms. researchgate.netcaltech.edu
The formation of tetraphenyl benzidine from the oxidation of N,N-diphenylaniline proceeds via a tail-to-tail coupling of radical cations, demonstrating a clear radical-mediated C-C bond formation analogous to a benzidine-type product. researchgate.net Furthermore, thiyl radical-mediated intramolecular aromatic substitution has been shown to be an effective method for synthesizing related sulfur-containing cyclic systems, suggesting that radical pathways are viable for forming and rearranging benzidine-sulfone type structures. researchgate.net
Acid-Catalyzed Rearrangements
Oxidation and Reduction Chemistry of the Sulfone Moiety
Oxidation: The sulfone group is generally at a high oxidation state of sulfur and is therefore very resistant to further oxidation under typical conditions. organic-chemistry.org The primary redox chemistry of this compound systems often involves the benzidine portion of the molecule. Benzidines undergo stepwise electrochemical oxidation to form first a monoradical cation and then a diradical dication (diimine). researchgate.net This oxidation can be catalyzed by enzymes like peroxidases in the presence of H₂O₂. nih.govnih.gov The efficiency of this oxidation increases with the number of electron-donating substituents on the benzidine rings. nih.gov
The primary redox activity of this compound is centered on the nitrogen atoms of the benzidine core, which can be reversibly oxidized and reduced. The sulfone group, being electron-withdrawing, will influence the redox potential of these processes but is itself generally chemically inert to further oxidation and difficult to reduce.
Stability and Degradation Processes
This compound is noted for its chemical and thermal stability. Studies on the parent compound indicate it resists aerobic degradation, with environmental half-lives in aquatic systems potentially exceeding 100 days. Similarly, benzidine compounds in general are known to persist in the environment and resist biological and physical degradation. epa.gov
The thermal stability of materials containing sulfone and aromatic groups is generally high. Research on sulfonated poly(ether ether sulfone) (SPEES) shows that the incorporation of a sulfone group into a polymer backbone results in materials with high thermal stability. researchgate.net The decomposition of such polymers occurs at elevated temperatures. For instance, the thermal decomposition of SPEES-nanoclay composites is higher than that of the neat polymer, indicating the inherent stability of the sulfonated backbone. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 3-Hydroxyphenothiazine |
| 2,2'-Azodiphenyl sulfide |
| 2,2'-Diaminodiphenyl sulfide |
| Benzidine |
| This compound |
| N,N'-diarylhydrazines |
| Phenothiazine |
| Sodium sulfinate |
| Sulfonated poly(ether ether sulfone) (SPEES) |
| Tantalum carbide |
| Niobium carbide |
| Hydrogen peroxide |
Photochemical Degradation Mechanisms
Photochemical degradation, or photolysis, is a significant process in the environmental fate of organic compounds, involving the breakdown of molecules by absorbing light energy. numberanalytics.com This process is initiated when a molecule absorbs a photon, elevating it to an excited state. The excess energy can lead to the cleavage of chemical bonds, resulting in the formation of simpler fragments, radicals, or other reactive species. numberanalytics.com While direct research on the photochemical degradation of this compound is limited, the mechanisms can be inferred from studies on benzidine, sulfonated compounds, and other aromatic molecules.
The principal reaction of benzidine in the environment is believed to be oxidative degradation, which can be initiated by photochemical processes. epa.gov The rate and efficiency of photolysis are influenced by several factors, including the intensity and wavelength of light, the concentration of the reactant, and the presence of other substances in the medium that can act as sensitizers or quenchers. numberanalytics.com
Studies on the photolysis of a benzidine derivative, a Schiff base [Bis-(2-chlorobenzalidene) benzidine], revealed that the degradation process follows first-order kinetics. researchgate.net The rate of this degradation was found to be dependent on the polarity of the solvent used, with the rate increasing with higher solvent polarity. researchgate.net This suggests that polar solvents may better stabilize the charged intermediates formed during the photolytic process. researchgate.net
The photochemical degradation of benzidine in an aqueous medium has been shown to produce several intermediates. nih.gov Through mass spectrometry analysis, researchers have proposed the formation of products such as 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl. nih.gov It is plausible that this compound would undergo similar transformations on the biphenyl (B1667301) backbone, alongside reactions involving the sulfone group.
For other related sulfur-containing compounds, such as sulfonamide antibiotics, photolysis can lead to the cleavage of the sulfur-carbon or sulfur-nitrogen bond. nih.gov A common pathway identified is desulfonation, where the sulfone group is removed from the aromatic ring. nih.gov This process, along with the hydroxylation of the aromatic rings, constitutes a major degradation pathway for such molecules under simulated sunlight. nih.gov Therefore, a likely photochemical degradation pathway for this compound would involve the cleavage of the C-S bond, leading to the formation of biphenyl derivatives and sulfate (B86663) or sulfite (B76179) ions. nih.gov The process can be facilitated by photocatalysts like titanium dioxide (TiO2), which, upon irradiation, generates highly reactive hydroxyl radicals capable of oxidizing a wide range of organic pollutants. researchgate.netnih.gov
The degradation of benzidine-based azo dyes, such as Congo Red, can also provide insights. Photodegradation of these dyes can lead to the cleavage of the azo bond, forming intermediates including aniline derivatives and nitroso-compounds. mdpi.com While this compound lacks the azo group, the susceptibility of the core benzidine structure to oxidative attack is a relevant finding.
Research Findings on Related Compounds
The following table summarizes key findings from photochemical degradation studies on compounds structurally or chemically related to this compound. This data provides a basis for understanding the potential environmental fate of this compound.
| Compound Studied | Key Findings | Identified Products/Intermediates | Reference |
| Benzidine | Photodegradation is a slow process in aqueous medium. Catalysts like TiO2 enhance degradation. | 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, 4,4'-dinitrobiphenyl | nih.gov |
| Benzidine Schiff Base | Photolysis follows first-order kinetics. The degradation rate is dependent on solvent polarity. | Intermediates were detected via HPLC-UV/Vis but not fully identified. | researchgate.net |
| Sulfonamide Antibiotics | Degradation occurs via desulfonation and hydroxylation of photo-oxidized heterocyclic rings. | Products derived from desulfonation and/or denitrification. | nih.gov |
| Diphenyl Sulphide | Can be photocatalytically oxidized to sulfoxide (B87167) and subsequently to sulfone using TiO2 and H2O2. | Diphenyl sulfoxide, Diphenyl sulfone | nih.gov |
| Congo Red (Benzidine-based dye) | Can be completely degraded under visible light with a BiVO4 photocatalyst and H2O2. | Aniline derivatives, Nitroso-compounds | researchgate.netmdpi.com |
Compound Index
Advanced Analytical Methodologies for Benzidine Sulfone and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of benzidine (B372746) sulfone in complex matrices. iiti.ac.inresearchgate.net The separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase. iiti.ac.inresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The technique is best suited for compounds that are volatile or can be converted into a volatile form. iiti.ac.inmeasurlabs.com For polar aromatic amines like benzidine and its derivatives, chemical derivatization is often employed to increase their volatility and improve chromatographic performance, as the parent compounds can exhibit poor separation characteristics. cdc.gov
While specific derivatization procedures for benzidine sulfone are not widely documented, GC-MS analysis has been performed on the compound. The National Institute of Standards and Technology (NIST) maintains a mass spectrum for this compound (3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide), which is crucial for its identification. nih.gov The key mass-to-charge ratio (m/z) peaks from the electron ionization (EI) spectrum provide a fingerprint for the molecule. nih.gov
Table 1: Key GC-MS Spectral Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
| Parameter | Value |
| IUPAC Name | 5,5-dioxodibenzothiophene-3,7-diamine |
| Molecular Formula | C₁₂H₁₀N₂O₂S |
| Molecular Weight | 246.29 g/mol |
| Top Peak (m/z) | 246 |
| 2nd Highest (m/z) | 198 |
| 3rd Highest (m/z) | 247 |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. researchgate.net The method separates components in a liquid mobile phase using a column packed with a solid stationary phase. measurlabs.com Its versatility is greatly enhanced by the availability of diverse detection modalities that offer varying levels of sensitivity and selectivity.
For benzidine and related compounds, several HPLC detection methods have been established:
UV-Visible (UV-Vis) Detection : This is a common and robust detection method. For instance, benzidine can be detected by HPLC with UV absorption. cdc.gov A specific application for analyzing colored benzidine derivatives used a detector set to 548 nm. nih.gov Diode-Array Detection (DAD) further enhances this by capturing entire UV-Vis spectra of the eluting compounds, aiding in identification. measurlabs.com
Electrochemical (EC) Detection : For trace-level analysis, electrochemical detection is often favored over standard spectrophotometric measurement due to its superior sensitivity. cdc.gov An HPLC-EC method for benzidine reported a method detection limit of 0.08 µg/L. cdc.gov
Derivatization for Enhanced Detection : To improve detection, analytes can be chemically modified (derivatized) before or after HPLC separation. One method for benzidine analysis involves diazotization followed by coupling with a reagent (R-salt) to produce a brightly colored derivative that is easily quantifiable with a visible light detector. nih.gov Another approach uses derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC), which adds a strongly UV-absorbing group to the target molecule. chromatographyonline.com
Table 2: HPLC Detection Modalities for Benzidine-Related Compounds
| Detection Modality | Principle | Application Example | Reference |
| UV-Visible (UV-Vis) | Measures the absorption of light by the analyte at a specific wavelength. | Analysis of benzidine in air samples collected on silica (B1680970) gel. | cdc.gov |
| Electrochemical (EC) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | Favored for high-sensitivity analysis of benzidine in water samples. | cdc.gov |
| Post-Column Derivatization | Analyte is chemically modified after separation to create a product with enhanced detectability. | Benzidine is diazotized and coupled with R-salt to form a colored derivative detected at 548 nm. | nih.gov |
For the unambiguous identification and quantification of trace amounts of this compound in highly complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.goviarc.fr Recent developments in LC-MS/MS have enabled the sensitive analysis of aromatic amines without the need for time-consuming derivatization steps that are often required for GC-MS. nih.gov
In an LC-MS/MS system, the analyte is separated by the LC and then ionized (e.g., by electrospray ionization - ESI). The first mass spectrometer (Q1) selects the specific molecular ion (the precursor ion) of the target compound. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). wikipedia.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, allowing for very low detection limits. wikipedia.org
While a specific LC-MS/MS method for this compound is not detailed in the available literature, validated methods exist for other sulfones and aromatic amines, demonstrating the technique's applicability. For example, a method for analyzing benzimidazole (B57391) sulfone metabolites in animal tissue uses LC-MS/MS with ESI in the positive ion mode, monitoring specific precursor-to-product ion transitions for each analyte.
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. waters.com It is considered a "green" technology because it significantly reduces the use of organic solvents compared to traditional HPLC. waters.com The low viscosity and high diffusivity of supercritical CO₂ allow for fast and highly efficient separations, making SFC an excellent alternative to normal-phase HPLC for the purification and analysis of chiral and achiral compounds. waters.com
A sensitive and rapid SFC method was developed for the analysis of benzidine and its acetylated metabolite, N-OH-N,N'-diacetylbenzidine. nih.gov This research highlights the suitability of SFC for analyzing benzidine-related structures. The study found SFC to be superior to a comparable HPLC-UV method in terms of speed, reduced solvent consumption, sensitivity, and accuracy. nih.gov The method successfully quantified benzidine and its metabolite in blood plasma, demonstrating its utility for complex biological samples. nih.gov
Table 3: SFC Method Parameters for Benzidine Analysis Data from Patel & Agrawal, 2003. nih.gov
| Parameter | Condition |
| Column | Nucleosil-RP-C18 (250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | 7.4% (v/v) Methanol-modified Supercritical CO₂ |
| Flow Rate | 2.5 mL/min |
| Column Temperature | 45 °C |
| Outlet Pressure | 8.83 MPa |
| Detection | UV-Vis at 280 nm |
| Limit of Quantification | 0.10 ng/mL (for Benzidine) |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Spectroscopic Characterization Techniques
Spectroscopic techniques are used to measure the interaction of electromagnetic radiation with a substance, providing information about its structure and concentration.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used quantitative analytical technique based on the absorption of light by molecules. libretexts.org The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that for a given substance at a specific wavelength, absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. ijpra.com This principle allows for the determination of an unknown concentration by measuring its absorbance and comparing it to a calibration curve generated from standards of known concentrations. scribd.com
While a complete, published UV-Vis absorption spectrum specifically for this compound was not identified, its application as a quantitative tool is demonstrated through its use as a detection method in HPLC and SFC. cdc.govnih.gov For example, the SFC method for benzidine utilized a UV detector set at 280 nm. nih.gov The choice of wavelength is critical and is typically set at the wavelength of maximum absorption (λ-max) to ensure maximum sensitivity. libretexts.org
The UV absorption properties of this compound are influenced by its core structure, dibenzothiophene (B1670422) sulfone. The spectrum for the parent dibenzothiophene sulfone (without the amino groups) is available and shows several absorption bands in the UV region. nist.gov The addition of amino groups to this structure would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and potentially increase the molar absorptivity. Studies on the photodegradation of benzidine have also utilized UV-Vis spectroscopy to monitor the disappearance of the parent compound over time. nih.gov
Table 4: Principles of Quantitative UV-Vis Spectroscopy
| Principle | Description |
| Beer-Lambert Law | A = εlc, where A is absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), l is the path length, and c is the concentration. |
| Chromophore | The part of a molecule responsible for its color by absorbing light in the UV or visible region. For this compound, this is the diaminodibenzothiophene dioxide structure. |
| Quantitative Analysis | A calibration curve is constructed by plotting the absorbance of several standard solutions versus their known concentrations. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating the concentration from the curve. scribd.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound (3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide), the IR spectrum is characterized by absorption bands that confirm the presence of its key functional groups: the sulfone group (S=O) and the aromatic amine groups (N-H and C-N). The sulfone group gives rise to two distinct and strong stretching vibrations. The aromatic rings produce characteristic C-H and C=C stretching bands, while the primary amine groups show N-H stretching and bending vibrations.
Based on established correlation tables, the expected IR absorption bands for this compound are summarized below. libretexts.org The vapor phase IR spectrum for this compound is available in public databases. nih.gov
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500-3300 | Medium |
| Amine (N-H) | Bending (Scissoring) | 1650-1580 | Medium |
| Aromatic (C-H) | Stretching | 3100-3000 | Variable |
| Aromatic (C=C) | Ring Stretching | 1600-1450 | Medium-Weak |
| Sulfone (S=O) | Asymmetric Stretch | 1350-1300 | Strong |
| Sulfone (S=O) | Symmetric Stretch | 1160-1120 | Strong |
| Aromatic (C-N) | Stretching | 1342-1266 | Strong |
This table presents interactive data based on established infrared spectroscopy absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It exploits the magnetic properties of atomic nuclei, such as the hydrogen nucleus (¹H, or proton). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment of each proton, providing information on the number of different types of protons and how they are connected.
In the ¹H NMR spectrum of this compound, the protons on the aromatic rings and the amine groups would produce distinct signals. nih.gov The symmetry of the molecule means there are three unique types of aromatic protons. Their exact chemical shifts (δ) are influenced by the electron-withdrawing sulfone group and the electron-donating amine groups. The protons of the two primary amine groups would typically appear as a single, broader signal that can be exchanged with deuterium (B1214612) oxide (D₂O) for confirmation.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | ~6.5 - 8.0 | Doublet, Doublet of Doublets | The specific chemical shifts and splitting patterns depend on the coupling between adjacent protons on the benzene (B151609) rings. The electron-withdrawing nature of the sulfone group will shift nearby protons downfield (to a higher ppm value). |
| Amine Protons (-NH₂) | ~3.5 - 5.0 | Broad Singlet | The chemical shift can vary with solvent and concentration. This signal disappears upon adding a few drops of D₂O to the NMR tube. |
This interactive table outlines the predicted ¹H NMR spectral characteristics for this compound based on general principles of NMR spectroscopy.
Mass Spectrometry for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers a unique "molecular fingerprint" that aids in structural identification.
In the analysis of this compound, a common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺). This molecular ion, along with other characteristic fragment ions, is detected. The molecular weight of this compound is 246.29 g/mol . nih.gov
Publicly available GC-MS data for this compound confirms the expected molecular ion and identifies key fragments. nih.gov
| m/z Value | Interpretation | Relative Abundance |
| 246 | Molecular Ion [M]⁺ | Top Peak |
| 247 | [M+1]⁺ isotope peak | Third Highest |
| 198 | [M - SO₂]⁺ or related fragment | Second Highest |
This interactive table summarizes the key peaks observed in the mass spectrum of this compound.
Immunoanalytical Techniques for Trace Detection
Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive methods used for detecting and quantifying trace amounts of a specific substance (the analyte) in a complex mixture. cuni.cz These methods leverage the high specificity of the binding reaction between an antibody and its target antigen. cuni.cz Although classical chromatographic methods are highly accurate, immunoassays can be faster, less expensive, and more adaptable to high-throughput or field-based screening. researchgate.net
For a small molecule like this compound, a competitive ELISA format is typically employed. In this setup:
A known quantity of a this compound derivative (a coating antigen) is immobilized onto the surface of a microtiter plate.
The sample to be tested is mixed with a limited amount of a specific antibody raised against this compound.
This mixture is added to the coated plate. Any this compound in the sample will compete with the immobilized antigen for binding to the antibody.
After an incubation period, the plate is washed to remove unbound antibodies.
A secondary antibody, which is linked to an enzyme (like peroxidase), is added. This secondary antibody binds to the primary antibodies that are now attached to the plate.
After another wash, a substrate is added that reacts with the enzyme to produce a measurable signal, often a color change.
The intensity of the signal is inversely proportional to the concentration of this compound in the original sample. A lower signal indicates a higher concentration of the analyte because it successfully outcompeted the immobilized antigen for antibody binding sites.
Biomarker Detection and Adduct Analysis
When foreign compounds or their metabolites react covalently with biological macromolecules like DNA or proteins, they form products known as adducts. epa.gov These adducts can serve as valuable biomarkers for assessing exposure and potential biological effects.
DNA Adduct Formation and Detection via ³²P Post-labeling
Metabolically activated forms of benzidine can bind covalently to DNA, forming DNA adducts. The formation of these adducts is a critical event in the initiation of chemical carcinogenesis. The predominant DNA adduct identified in tissues exposed to benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov
The ³²P-post-labeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, even when they are present at very low levels. pnas.orgoup.com The procedure involves several key steps:
DNA Isolation and Digestion: DNA is extracted from the target tissue or cells (e.g., exfoliated bladder cells) and enzymatically digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates. nih.gov
Adduct Enrichment: The bulky, hydrophobic adducts are often separated from the vast excess of normal nucleotides, for instance, by nuclease P1 digestion, which selectively dephosphorylates normal nucleotides. oup.com
Radiolabeling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.
Chromatographic Separation: The resulting ³²P-labeled adducts are separated using multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates.
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by measuring their radioactivity. Studies have shown that human lymphocytes can metabolize benzidine to form DNA adducts, with significant variation observed between individuals. pnas.org
Hemoglobin Adduct Characterization and Monitoring
In addition to DNA, reactive metabolites of benzidine can bind to proteins, most notably hemoglobin (Hb) in red blood cells. Since red blood cells have a lifespan of about 120 days, Hb adducts provide a cumulative measure of exposure over a longer period compared to measuring the parent compound in urine or blood.
Studies of workers occupationally exposed to benzidine and benzidine-based dyes have confirmed the presence of hemoglobin adducts. nih.govnih.gov Analysis typically involves:
Isolation of Hemoglobin: Red blood cells are lysed, and hemoglobin is isolated.
Hydrolysis: The protein is hydrolyzed (often under alkaline conditions) to release the chemical bound to specific amino acids (e.g., cysteine).
Extraction and Derivatization: The released amine (e.g., benzidine, N-acetylbenzidine) is extracted and often derivatized to make it suitable for gas chromatography.
Quantification: The amount of the adduct is quantified, typically using gas chromatography-mass spectrometry (GC-MS).
Research has identified not only benzidine but also N-acetylbenzidine and 4-aminobiphenyl (B23562) as hemoglobin adducts in exposed individuals, indicating that these compounds are part of the metabolic pathway in humans. nih.gov The levels of these adducts can serve as effective biomarkers for monitoring occupational exposure. nih.gov
Environmental Fate and Distribution Studies of Benzidine Sulfone
Persistence and Half-Life Determination in Environmental Matrices
Specific experimental data on the persistence and environmental half-life of benzidine (B372746) sulfone in atmospheric, aqueous, or soil matrices could not be located.
Atmospheric Degradation Kinetics
There are no available studies that specifically measure the atmospheric degradation kinetics or the atmospheric half-life of benzidine sulfone. For the related compound benzidine, the atmospheric half-life is estimated to be approximately one day, primarily due to reactions with hydroxyl radicals, but this cannot be extrapolated to this compound without specific data. epa.gov
Aqueous Phase Stability and Hydrolytic Transformation
Detailed research on the aqueous phase stability and hydrolytic transformation rates of this compound under typical environmental pH and temperature conditions is not present in the available literature. While the hydrolytic stability of sulfone polymers in general is known to be high syensqo.com, and studies on the hydrolysis of other reactive dyes containing sulfone groups exist epa.gov, these findings are not specific to the monomer this compound. Standardized test protocols like OECD 111 (Hydrolysis as a Function of pH) have not been applied to this specific compound in the reviewed literature. situbiosciences.com
Sorption and Desorption Dynamics in Geochemical Systems
There is a lack of specific information regarding the sorption and desorption dynamics of this compound in geochemical systems. Research on benzidine has shown that its sorption is a complex, non-linear process influenced by factors such as pH and the organic carbon content of the soil or sediment. researchgate.netnih.gov However, no studies have been published that quantify the sorption coefficients (K_d) or desorption characteristics for this compound.
Cation Exchange Interactions with Soil Components
No experimental data was found that specifically investigates the cation exchange interactions between this compound and soil components like clay minerals or organic matter. For the parent compound benzidine, cation exchange has been identified as a potential sorption mechanism, particularly under acidic conditions where the amine groups are protonated. researchgate.netresearchgate.net The relevance of this mechanism for this compound, which contains both amine groups and a sulfone group, has not been studied.
Hydrophobic Partitioning into Organic Matter
Hydrophobic partitioning is a fundamental process governing the distribution of organic chemicals in the environment. It describes the tendency of a compound to move from the aqueous phase to associate with organic matter in soil and sediment. This behavior is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc).
In the absence of direct measurements for this compound, its partitioning behavior remains speculative. The presence of the sulfone group (-SO2-) would likely increase the polarity of the molecule compared to benzidine, which could potentially decrease its hydrophobicity and thus lower its tendency to partition into organic matter. However, without empirical data, it is not possible to definitively characterize the hydrophobic partitioning of this compound.
Covalent Binding to Humic Substances
Humic substances, the major organic constituents of soil, sediment, and natural waters, contain reactive functional groups, such as quinones and carbonyls, that can form strong, covalent bonds with certain organic pollutants, particularly aromatic amines. princeton.edunih.govresearchgate.netwikipedia.org This process can lead to the long-term sequestration of the chemical in the environment, altering its bioavailability and transport.
There are no specific studies that document the covalent binding of this compound to humic substances. Research on the parent compound, benzidine, has demonstrated that it can bind covalently to humic materials. researchgate.netamazonaws.com The proposed mechanism involves the nucleophilic addition of benzidine's amino groups to the electrophilic carbonyl and quinone moieties present in the humic structure. amazonaws.com This process is considered a significant pathway for the immobilization of benzidine in the environment.
Whether this compound undergoes similar covalent binding is unknown. The electronic properties of the benzidine molecule are altered by the addition of a sulfone group, which could affect the nucleophilicity of the amino groups and their reactivity towards humic substances. Further research is required to determine if this pathway is relevant to the environmental fate of this compound.
Biotransformation and Biodegradation in Environmental Systems
Biotransformation and biodegradation are key processes that determine the persistence of organic chemicals in the environment. These processes involve the structural alteration or complete breakdown of compounds by microorganisms and their enzymes. mdpi.commdpi.commedcraveonline.com
Information regarding the microbial metabolism of this compound is extremely limited. One source suggests that reduction reactions can convert the compound back to benzidine or its derivatives, though the specific microorganisms or environmental conditions under which this occurs are not detailed.
For many complex organic molecules, reductive cleavage is a critical metabolic step. For instance, the azo bonds in benzidine-based dyes are known to be reductively cleaved by various anaerobic and facultative anaerobic bacteria, which releases the parent benzidine amine. asm.orgjmb.or.kr In a different context, certain sulfone and sulfoxide (B87167) compounds have been shown to undergo reductive cleavage catalyzed by specific radical S-adenosyl-l-methionine (SAM) enzymes. nih.gov These enzymes can cleave carbon-sulfur bonds in sulfones, though this has not been demonstrated for this compound specifically. nih.gov The aerobic transformation of other sulfur-containing aromatic compounds, such as benzothiophenes, can produce sulfoxides and sulfones, which may facilitate further biodegradation. nih.gov However, the complete metabolic pathway for this compound in microbial systems remains uncharacterized.
The specific enzymatic pathways involved in the biotransformation of this compound have not been elucidated. Generally, xenobiotic metabolism proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net Phase I reactions, often catalyzed by cytochrome P450 monooxygenases, introduce or expose functional groups. aacrjournals.org The formation of sulfones can occur through the S-oxidation of thioether-containing compounds. nih.gov
Conversely, the metabolism of a sulfone could involve reduction. While not specifically documented for this compound, some enzymes are capable of reducing sulfones. nih.gov For the parent compound benzidine, metabolic pathways in mammals and microorganisms include N-acetylation and N-hydroxylation, which are critical steps in its metabolic activation to carcinogenic forms. asm.orgaacrjournals.org It is unknown if this compound can be formed as a metabolite of benzidine or another precursor in the environment, or what specific enzymes (e.g., reductases, oxygenases) might act upon it.
Microbial Metabolism and Reductive Cleavage
Bioaccumulation and Trophic Transfer Potential in Aquatic and Terrestrial Organisms
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. This includes uptake from water (bioconcentration) and from food (trophic transfer). nih.govmdpi.com These processes are critical for understanding the potential for a contaminant to move up the food chain and impact higher-level organisms. nih.govmdpi.com
There is no available data in the scientific literature concerning the bioaccumulation, bioconcentration factor (BCF), bioaccumulation factor (BAF), or trophic transfer potential of this compound in either aquatic or terrestrial organisms.
The physicochemical properties of a compound, such as its hydrophobicity (log Kow) and molecular size, are key determinants of its bioaccumulation potential. Without these fundamental data points for this compound, its potential to accumulate in organisms and transfer through food webs cannot be assessed.
Biological Interactions and Mechanistic Toxicology of Benzidine Sulfone Analogs
Metabolic Activation Pathways
The transformation of benzidine (B372746) and its derivatives into carcinogens is a multi-step process involving several enzymatic pathways. These pathways convert the relatively inert parent compound into highly reactive electrophilic species capable of damaging cellular components.
A critical initial step in the metabolic activation of many aromatic amines, including benzidine, is N-oxidation, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. researchgate.netiarc.fr This process leads to the formation of N-hydroxy arylamines. While benzidine itself is considered a poor substrate for NADPH-dependent oxidation by rat hepatic CYP450, this pathway is still considered a significant route for the activation of related aromatic amines. researchgate.net For instance, studies on the anthelmintic drug albendazole, a benzimidazole (B57391) derivative, have shown that it can induce the expression of CYP1A1/2 enzymes in the liver. researchgate.net The N-oxidation of aromatic amines can lead to the formation of prooxidant N-cation radicals, which contribute to cytotoxicity and carcinogenesis. researchgate.net
Following N-hydroxylation, the resulting N-hydroxy arylamine can undergo O-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). This step is crucial as it can lead to the formation of unstable N-acetoxy arylamines, which are potent ultimate carcinogens that can spontaneously break down to form reactive arylnitrenium ions. nih.govsmolecule.com N-monoacetylation of benzidine does not prevent the formation of a DNA-reactive intermediate and may even precede N-oxidation. nih.gov Conversely, N,N'-diacetylation is generally considered a detoxification pathway. nih.govnih.gov Deacetylation processes also play a role in the balance between activation and detoxification, with histone deacetylase (HDAC) inhibitors being shown to induce histone hyperacetylation and affect cell differentiation. nih.govacs.orgnih.gov
Peroxidative activation, mediated by enzymes such as prostaglandin (B15479496) H synthase (PHS) and myeloperoxidase (MPO), represents an alternative and significant pathway for the bioactivation of benzidine and its analogs, particularly in extrahepatic tissues where CYP450 levels may be low. nih.govresearchgate.netiarc.fr PHS can catalyze the one-electron oxidation of benzidine to a radical cation intermediate. nih.gov This reactive species can then bind to cellular macromolecules or undergo further oxidation to benzidinediimine. smolecule.comnih.gov Studies have shown that PHS can metabolize both benzidine and N-acetylbenzidine, with benzidine showing a more rapid turnover. nih.gov
Conjugation reactions, primarily with glutathione (B108866) (GSH), are generally considered detoxification pathways that facilitate the elimination of xenobiotics. The formation of thioether conjugates, such as 3-(glutathion-S-yl)-benzidine, can prevent the binding of reactive benzidine intermediates to DNA. nih.goviarc.fr This conjugation is dependent on the formation of benzidinediimine, the two-electron oxidation product of benzidine. nih.gov While primarily a detoxification route, some evidence suggests that in certain contexts, glutathione conjugation can lead to the formation of reactive metabolites. However, for benzidine, it predominantly serves a protective role. nih.govrsc.org
Peroxidative Activation Mechanisms
Molecular Interactions with Cellular Macromolecules
The ultimate carcinogenic potential of benzidine sulfone analogs is realized through their interaction with critical cellular macromolecules, most notably DNA.
The reactive electrophilic metabolites generated through the activation pathways described above can form covalent bonds with DNA, creating DNA adducts. nih.govsmolecule.com These adducts, if not repaired, can lead to mutations during DNA replication, a key event in the initiation of cancer. researchgate.net The predominant DNA adduct identified in tissues exposed to benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov The formation of this adduct is believed to occur through the O-acetylation of N'-hydroxy-N-acetylbenzidine. smolecule.com
The persistence of these adducts is determined by the cell's capacity for DNA repair. rutgers.edu Cells possess various DNA repair mechanisms, such as nucleotide excision repair (NER), which can recognize and remove bulky adducts from the genome. nih.gov The kinetics of DNA adduct formation and repair are crucial in determining the genotoxic outcome of exposure. Studies on other carcinogens like benzo(a)pyrene have shown that at low exposure concentrations, cells can effectively repair DNA adducts and recover, whereas at higher concentrations, the repair machinery can be overwhelmed, leading to the accumulation of damage and cellular toxicity. nih.gov The efficiency of DNA repair can be influenced by genetic factors, with deficiencies in repair pathways leading to increased susceptibility to the carcinogenic effects of DNA-damaging agents. nih.gov
Protein Binding and Enzyme Inhibition Studies
4,4'-diaminodiphenyl sulfone (Dapsone) exhibits significant interactions with various proteins, which underpins both its therapeutic effects and aspects of its toxicology. It is known to be 70% to 90% bound to plasma proteins, and its primary metabolite, monoacetyldapsone, shows even higher affinity, being almost completely bound. researchgate.netnih.gov
Key enzymatic inhibition targets have been identified:
Dihydropteroate (B1496061) Synthase (DHPS): Dapsone's primary antibacterial mechanism involves the competitive inhibition of bacterial DHPS. researchgate.netresearchgate.net By mimicking the natural substrate, para-aminobenzoic acid (PABA), it blocks the synthesis of dihydrofolic acid, which is essential for bacterial nucleic acid production. researchgate.netdntb.gov.ua Studies have shown that 4,4'-diaminodiphenyl sulfone is a more potent inhibitor of DHPS from Neisseria meningitidis than sulfadiazine (B1682646) and sulfanilamide. umaryland.edu Its inhibitory action is direct and does not require metabolic conversion to the parent compound for activity. umaryland.edu
Myeloperoxidase (MPO): A crucial mechanism for Dapsone's anti-inflammatory action is the inhibition of myeloperoxidase in neutrophils. researchgate.netdntb.gov.uaoup.com MPO is a key enzyme in the neutrophil-mediated inflammatory response that produces potent oxidants. researchgate.net Dapsone interferes with the MPO-H₂O₂-halide system, thereby reducing neutrophil-induced tissue damage. oup.com
Pyruvate (B1213749) Kinase (PK): Structural prediction modeling and subsequent biochemical assays have identified pyruvate kinase as another protein target of Dapsone. researchgate.net Research demonstrated that Dapsone can bind to and inhibit PK both in vitro and in vivo. researchgate.net
Lysozyme: Dapsone has been shown to bind to hen egg white lysozyme. capes.gov.br Spectroscopic studies indicate that tryptophan and lysine (B10760008) residues are involved at the binding site. capes.gov.br Interestingly, modification of lysine residues, which reduces the positive charge on the protein surface, was found to increase the binding affinity of Dapsone. capes.gov.br
Membrane Interactions and Transport Mechanisms
Specific research on the mechanisms of transport for this compound analogs across biological membranes is limited. However, studies provide some insights into their membrane-related interactions.
While not a biological transport study, research into materials science shows that 4,4'-diaminodiphenyl sulfone can be used to synthesize modified polyethersulfone (PES) nanofiltration membranes, enhancing their hydrophilicity and pure water flux. nih.gov
In a biological context, Dapsone has been observed to affect mitochondrial function. In human diploid fibroblasts subjected to oxidative stress, Dapsone pre-treatment was found to protect against a decrease in mitochondrial membrane potential. ilsl.br This suggests an interaction with mitochondrial membranes or related proteins that helps to stabilize them against cytotoxic damage. ilsl.br
Mutagenicity and Genotoxicity Assessments
The genotoxic potential of this compound analogs has been evaluated in various assays. A critical finding in structure-activity studies is that the addition of a sulfonic acid moiety to the parent benzidine molecule significantly reduces its mutagenicity. portico.orgwikipedia.orgiarc.fr
In Vitro Mutagenesis Assays (e.g., Ames Test, Mammalian Cell Assays)
4,4'-diaminodiphenyl sulfone (Dapsone) has been assessed for its potential to induce gene mutations and chromosomal damage in vitro. In the bacterial reverse mutation assay (Ames test), Dapsone has generally been found to be non-mutagenic. A safety data sheet, citing OECD Test Guideline 471, reported a negative result in Escherichia coli/Salmonella typhimurium strains with and without metabolic activation. Another study also found Dapsone to be negative in the Ames assay; however, it was noted that its sulfoxide (B87167) analog, 4,4'-diaminodiphenyl sulfoxide (DDSO), did show mutagenic activity in S. typhimurium strains TA1538 and TA100 with S9 metabolic activation.
In contrast to the Ames test results, Dapsone has shown evidence of genotoxicity in mammalian cell assays. It tested positive for inducing chromosomal aberrations in cultured human lymphocytes in a study conducted under OECD Test Guideline 473.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Ames Test | S. typhimurium / E. coli | With and Without S9 | Negative | |
| Ames Test | S. typhimurium | With and Without S9 | Negative | |
| Chromosome Aberration | Human Lymphocytes | Without | Positive |
Clastogenic Effects and Chromosomal Aberrations Induction
Clastogenicity, the ability of an agent to cause structural damage to chromosomes, has been observed for 4,4'-diaminodiphenyl sulfone (Dapsone) in both in vitro and in vivo systems.
As noted previously, an in vitro study found Dapsone to be positive for inducing chromosomal aberrations in human lymphocytes. In vivo studies have substantiated this clastogenic potential. One investigation of leprosy patients undergoing Dapsone therapy found a significantly higher frequency of leukocyte metaphases with chromatid or chromosome breaks and gaps compared to healthy controls. Furthermore, Dapsone was reported to cause chromosomal aberrations in the bone marrow and spermatocytes of mice in an in vivo study.
| Assay Type | Test System | Finding | Reference |
|---|---|---|---|
| In Vitro Chromosome Aberration | Human Lymphocytes | Positive | |
| In Vivo Chromosome Aberration | Human Leukocytes (Leprosy Patients) | Increased breaks and gaps | |
| In Vivo Chromosome Aberration | Mouse Bone Marrow & Spermatocytes | Positive |
Sister Chromatid Exchange Studies
Sister chromatid exchange (SCE) is an indicator of reciprocal exchanges of DNA between sister chromatids and can be a sensitive measure of genotoxic events. Studies evaluating the effect of 4,4'-diaminodiphenyl sulfone (Dapsone) on SCE frequency have been conducted primarily in the context of leprosy treatment, where the disease itself is a significant confounding factor.
Research has shown that the leprosy bacterium, Mycobacterium leprae, is a potent inducer of cytogenetic damage. Untreated patients with the lepromatous form of leprosy show a significantly higher frequency of SCEs compared to healthy controls. The effect of Dapsone therapy on this baseline is complex. One study of patients before and after chemotherapy found that a combined treatment of Dapsone and rifampicin (B610482) resulted in an increase in SCE frequency that was, however, less severe than in untreated patients. Another study reported that anti-leprosy treatment including Dapsone increased the clastogenic effect of the disease, with treated patients showing higher SCE values than untreated patients. These findings indicate that while Dapsone has been studied in relation to SCEs, its specific effect is difficult to isolate from the genotoxic impact of the underlying disease and the influence of combination drug therapies.
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies help to elucidate how a chemical's structure influences its biological activity and toxicity. For this compound analogs, key relationships have been established for both enzyme inhibition and genotoxicity.
Regarding enzyme inhibition, the activity of sulfones against dihydropteroate synthase (DHPS) is well-defined. umaryland.edu The core diaminodiphenyl sulfone structure acts as a mimic of PABA, and the two aromatic amine groups are critical for this inhibitory activity. Acetylation of these amine groups leads to inactivation. The sulfone linkage itself is considered important for the molecule's stability and activity. Further studies have shown that substituents on the phenyl rings can modulate potency; a quantitative SAR study found that the electronic net charges of the SO₂ group correlate with inhibitory activity, which allowed for the design of new derivatives 5 to 11 times more potent than Dapsone.
From a genotoxicity perspective, a critical SAR finding relates to the parent compound, benzidine. Benzidine is a known potent mutagen and carcinogen. researchgate.net However, the addition of sulfonic acid (-SO₃H) groups to the benzidine molecule has been shown to significantly reduce or eliminate its mutagenic activity. wikipedia.orgiarc.fr This suggests that the presence of the highly polar sulfonyl-containing group dramatically alters the molecule's interaction with DNA or its metabolic activation pathways, decreasing its genotoxic potential compared to the parent amine.
Influence of Sulfone Moiety on Bioactivity and Metabolism
The introduction of a sulfone or sulfonic acid moiety to the benzidine backbone significantly alters its physicochemical properties, which in turn influences its biological activity and metabolic fate. The parent compound, benzidine, is a known human carcinogen that requires metabolic activation to exert its toxic effects. nih.govebsco.com This activation typically involves N-hydroxylation to form proximate carcinogens, followed by further reactions to create the ultimate carcinogenic species that can bind to DNA. epa.govnih.gov
The sulfone group is strongly electron-withdrawing. This property can influence the electronic environment of the amino groups on the biphenyl (B1667301) rings. The carcinogenicity of aromatic amines like benzidine is linked to the metabolic formation of a reactive nitrenium ion. nih.gov The stability of this ion is a key determinant of its ability to react with cellular macromolecules, including DNA. The electron-withdrawing nature of the sulfone moiety is predicted to destabilize the nitrenium ion, potentially reducing its reactivity and, consequently, its mutagenic and carcinogenic potential.
Furthermore, the addition of sulfone or, more commonly, sulfonic acid groups drastically increases the water solubility of the compound. uobabylon.edu.iq Increased water solubility generally facilitates more rapid excretion from the body, reducing the time available for metabolic activation and interaction with target tissues like the bladder epithelium. uobabylon.edu.iq Research on benzidine analogues has shown that the addition of a sulfonic acid moiety can decrease the mutagenicity of benzidine. researchgate.net For instance, dyes containing a β-sulfatoethylsulfone group demonstrate increased water solubility, which decreases after the sulfone group is eliminated in an alkaline medium. uobabylon.edu.iq This principle is applied in some modern dye manufacturing to create molecules that are less likely to be metabolized into harmful, water-insoluble amines. uobabylon.edu.iq
Impact of Substituents on Genotoxic Potential and Carcinogenesis Mechanisms
The genotoxic and carcinogenic potential of benzidine analogs is highly dependent on the nature and position of substituents on the aromatic rings. These substituents modify the molecule's electronic properties, planarity, and interaction with metabolic enzymes, thereby altering the mechanisms of toxicity.
Metabolic activation is a critical step for the carcinogenicity of most benzidine derivatives. mdpi.com The primary pathway involves N-oxidation and subsequent formation of a nitrenium ion, the ultimate mutagenic species. nih.gov The genotoxicity of various analogs often correlates with the electronic properties of the substituents.
Electron-Withdrawing Groups: Substituents that are electron-withdrawing, such as nitro (NO₂) and halogen (F, Cl, Br) groups, have been shown to increase mutagenicity in in-vitro tests like the Salmonella assay (Ames test) when metabolic activation (S9 mix) is present. nih.govoup.com A study comparing several 3,3'-disubstituted benzidines found that derivatives with electron-withdrawing groups were more mutagenic than benzidine itself. nih.gov For example, 3,3'-dinitrobenzidine (B17153) and 3-nitrobenzidine (B187278) showed the highest mutagenicity. nih.gov This is explained by the ability of electron-withdrawing groups to stabilize the proximate mutagenic intermediate (N-hydroxylamine) and enhance the reactivity of the ultimate mutagen, the nitrenium ion. nih.gov The addition of a halogen group can even convert the benzidine molecule into a direct mutagen in certain bacterial strains. oup.com
The following table summarizes the observed effects of different substituents on the mutagenicity of benzidine analogs in Salmonella typhimurium assays.
| Substituent Group | Example Compound | Effect on Mutagenicity (in vitro) | Reference |
|---|---|---|---|
| Nitro (NO₂) | 3,3'-Dinitrobenzidine | Strongly Increased | nih.gov |
| Halogen (Cl) | 3,3'-Dichlorobenzidine | Increased; Converts to direct mutagen in some strains | nih.govoup.com |
| Methoxy (OCH₃) | 3,3'-Dimethoxybenzidine (o-Dianisidine) | Increased | oup.com |
| Methyl (CH₃) | 3,3',5,5'-Tetramethylbenzidine | Abolished | oup.com |
| Sulfonic Acid (SO₃H) | Benzidine with sulfonic acid moiety | Decreased | researchgate.net |
It is crucial to note that in-vitro mutagenicity does not always predict in-vivo carcinogenicity perfectly. nih.gov For instance, while many derivatives with electron-withdrawing groups are highly mutagenic in bacterial assays, in-vivo studies on chromosomal aberrations in mice showed that only the 3-nitro derivative caused a significant increase in toxicity over benzidine. nih.gov This highlights the complexity of metabolic pathways, detoxification, and distribution in a whole organism compared to an isolated cellular system.
Computational and Theoretical Studies on Benzidine Sulfone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods can predict molecular geometry, orbital energies, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. bldpharm.com It has proven to be a reliable approach for studying aromatic systems and is often used to analyze molecular properties and reactivity. researchgate.net DFT calculations have been employed to understand the toxic nature of benzidine (B372746) by examining its reactivity descriptors. researchgate.net
For benzidine sulfone, DFT calculations would be crucial for understanding its electronic properties, which are influenced by the electron-donating amino groups and the electron-withdrawing sulfone group. The dibenzothiophene-S,S-dioxide moiety is known to be an electron-deficient system due to the strong electron-withdrawing nature of the sulfone group. ossila.com The presence of amino groups at the 3 and 7 positions introduces electron-donating character, creating a molecule with a distinct donor-acceptor architecture. This structure is foundational to its use in creating conjugated microporous polymers for applications like photocatalysis. researchgate.netacs.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov Studies on related sulfonamide Schiff bases have shown that a lower band gap is associated with high chemical reactivity. nih.gov In a study on benzidine-based organic materials, the HOMO-LUMO energy gap was calculated to be 2.806 eV, indicating high chemical reactivity. researchgate.net
Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated using DFT to predict the molecule's behavior in chemical reactions. researchgate.net For instance, in a DFT analysis of benzidine, these descriptors were used to gain insights into its toxicity, revealing that it acts as an electron-donating agent in its interactions with biomolecules. researchgate.net Similar analyses for this compound would help in understanding its potential biological interactions and reactivity profile.
Table 1: Representative DFT-Calculated Electronic Properties of Analogous Compounds Note: Data for this compound is not explicitly available in the searched literature; this table presents data from analogous or related compounds to provide context.
| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Benzidine | B3LYP/6-31G* | -4.84 | -0.22 | 4.62 | researchgate.net |
| Benzidine-based Derivative | B3LYP/6-311G(2d,2p) | -5.23 | -2.22 | 3.01 | researchgate.net |
| Sulfonamide Schiff Base | B3LYP/6-311G+(d,p) | -6.21 | -2.25 | 3.96 | nih.gov |
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which can influence its physical properties and biological activity. Ab initio and semi-empirical methods are valuable tools for this purpose.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without using empirical parameters. uobasrah.edu.iq They can provide highly accurate geometries and energies for different conformers. Conformational analysis of related flexible molecules like benzidine Schiff bases has been performed to understand their structure. uobasrah.edu.iq For this compound, a key conformational feature would be the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core, which is constrained by the sulfone bridge.
Semi-empirical methods, such as AM1 or PM3, are computationally less expensive and can be used for larger molecules or for initial conformational searches. researchgate.net These methods have been used for the conformational analysis of flavonoids, which, like this compound, contain multiple aromatic rings. researchgate.net A conformational search for this compound would likely reveal a relatively rigid structure due to the fused ring system, with the main points of flexibility being the rotation and inversion of the amino groups. The planarity of the dibenzothiophene (B1670422) core is a significant structural feature.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. caltech.edu MD simulations provide detailed information on the conformational dynamics and interactions of molecules in various environments. caltech.edu
MD simulations can reveal how the structure of this compound fluctuates over time in different solvents or when interacting with biological macromolecules. The dynamics of a molecule in solution are influenced by its interactions with the solvent molecules. For instance, the viscosity of a polymer solution is related to the molecular dynamics of the polymer chains. rsc.org While no direct MD studies on this compound were found, research on benzidine-based polymers has utilized MD to study their properties. researchgate.net
In a biological context, the conformational dynamics of a ligand when it binds to a protein can be critical for its function. ijarsct.co.in MD simulations can track the movement of the ligand within the binding site and the corresponding changes in the protein structure. researchgate.net Such studies have been performed for sulfonamide derivatives binding to enzymes like carbonic anhydrase, providing insights into the stability of the protein-ligand complex. researchgate.net For this compound, MD simulations could predict its dynamic behavior in the active site of a target protein, revealing key interactions and the role of molecular flexibility in binding.
Computational docking combined with MD simulations is a standard approach for predicting the binding mode of a small molecule to a protein and assessing the stability of the complex. researchgate.net Docking studies can identify potential binding sites and preferred orientations of the ligand, while MD simulations refine the binding pose and calculate binding free energies.
Studies on benzidine have shown it can bind to proteins like hemoglobin, with interactions involving hydrogen bonds and hydrophobic contacts. Similarly, numerous sulfonamide-containing compounds have been studied as enzyme inhibitors, with their binding mechanisms elucidated through molecular docking and MD simulations. researchgate.net For this compound, these methods could be used to predict its potential biological targets. The amino groups of this compound can act as hydrogen bond donors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The sulfone group can act as a hydrogen bond acceptor. These features suggest that this compound could interact with various biological receptors.
Table 2: Representative Interaction Data from Molecular Docking/MD of Analogous Ligands Note: This table illustrates the types of data obtained from MD simulations for compounds analogous to this compound, as direct data is unavailable.
| Ligand | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Benzidine | Hemoglobin | α1β2 interface residues | Hydrogen bonding, Hydrophobic | |
| Sulfonamide Derivative | Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | Hydrogen bonding, Hydrophobic | researchgate.net |
| Sulfonamide (sulfaE) | Triose Phosphate (B84403) Isomerase | Dimer interface residues | Van der Waals, Non-polar |
Conformational Dynamics in Solution and Biological Environments
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier associated with the transition state determines the reaction rate.
While no specific studies on the reaction pathways of this compound itself were found, theoretical investigations into related reactions provide a framework for how its reactivity could be analyzed. For example, the mechanism of the benzidine rearrangement, which converts hydrazobenzene (B1673438) into benzidine, has been studied using DFT. researchgate.net These studies evaluate different proposed pathways, such as concerted sigmatropic shifts or stepwise mechanisms involving radical intermediates, to determine the most energetically favorable route. researchgate.netresearchgate.net
For this compound, computational methods could be applied to study various potential reactions. For example, the oxidation of the amino groups or reactions involving the sulfone moiety could be modeled. By calculating the energies of transition states for different possible pathways, researchers can predict the most likely reaction products and understand the factors that control the reaction's outcome. Such studies are essential for predicting the metabolic fate of compounds or designing synthetic routes.
Prediction of Spectroscopic Properties and Experimental Validation
The elucidation of the molecular structure and electronic properties of this compound and its derivatives is significantly advanced by the integration of computational modeling and experimental spectroscopy. Theoretical predictions, primarily leveraging Density Functional Theory (DFT), serve as a powerful tool for interpreting and validating experimental data obtained from various spectroscopic techniques.
Computational approaches, particularly DFT methods like B3LYP combined with basis sets such as 6-311G(d,p), are standard for optimizing molecular geometry and predicting spectroscopic characteristics. sapub.orgresearchgate.netnih.gov These calculations can accurately forecast vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). sapub.orgresearchgate.net For instance, the theoretical vibrational frequencies are calculated to confirm the stability of the molecular structure, indicated by the absence of imaginary frequencies. sapub.org The resulting predicted spectra are then compared with experimental results for validation. Studies on related benzidine-based Schiff bases have demonstrated excellent agreement between vibrational wavenumbers calculated via DFT and those observed in experimental FT-IR spectra. researchgate.netscirp.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) procedure and show good correlation with experimental ¹H NMR data. sapub.orgresearchgate.net
Experimental validation involves characterizing the synthesized compound using techniques like FT-IR, UV-Vis, and NMR spectroscopy. researchgate.netresearchgate.net In the case of benzidine derivatives, FT-IR spectra are used to confirm structural features, such as the disappearance of amine (-NH2) peaks and the appearance of new bands like the imine (C=N) group after a condensation reaction. sapub.orgresearchgate.net UV-Vis spectroscopy, often performed in solvents like DMF or THF, reveals electronic transitions within the molecule. sapub.orgnih.gov Time-dependent DFT (TD-DFT) calculations are employed to predict these electronic transitions, and the results are often in close agreement with the experimental absorption bands. sapub.org This synergy between predicted and measured spectra provides a comprehensive understanding of the molecule's structural and electronic nature.
Table 1: Summary of Spectroscopic Analysis Methods for this compound and Derivatives
| Spectroscopic Method | Computational Prediction Technique | Experimental Validation Method | Information Gained |
|---|---|---|---|
| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-311G(d,p)) calculation of vibrational frequencies. sapub.orgnih.gov | Fourier-Transform Infrared (FT-IR) Spectroscopy. researchgate.net | Identification of functional groups and confirmation of molecular structure by comparing vibrational modes. |
| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) method with DFT. sapub.org | ¹H NMR and ¹³C NMR Spectroscopy. researchgate.netscirp.org | Determination of the chemical environment of protons and carbons, aiding in structural elucidation. |
| UV-Visible (UV-Vis) Spectroscopy | Time-Dependent DFT (TD-DFT) calculation of electronic transitions and excitation energies. sapub.org | UV-Vis Absorption Spectroscopy in various solvents. nih.gov | Analysis of electronic structure and π-conjugated systems within the molecule. |
In Silico Toxicology and Mechanistic Prediction
In silico toxicology utilizes computational models to predict the potential adverse effects of chemical compounds, thereby reducing reliance on traditional animal testing and providing mechanistic insights early in the discovery process. imrpress.com For this compound, these methods are crucial for assessing its potential for toxicity, drawing upon the well-documented hazards of its parent compound, benzidine.
ADME properties determine the pharmacokinetic profile of a compound. In silico tools predict these properties based on a molecule's structure and physicochemical characteristics. bepls.comeuropa.eu Quantitative Structure-Activity Relationship (QSAR) models are frequently used to estimate ADME parameters for new or untested chemicals. europa.eu
For this compound, its structural features provide clues to its predicted ADME profile. The presence of two primary aromatic amine groups and a polar sulfone group will influence properties like solubility, permeability, and plasma protein binding. researchgate.netresearchgate.net Models would likely predict that the polar groups enhance aqueous solubility but may limit passive diffusion across biological membranes, such as the intestinal lining or the blood-brain barrier. acs.org
Metabolism is a critical component of ADME. Aromatic amines are known to be metabolized by cytochrome P450 (P450) enzymes, particularly CYP1A2, which carries out N-oxidation to form reactive hydroxylamine (B1172632) metabolites. iarc.frnih.gov Therefore, in silico models would predict that this compound is a substrate for hepatic P450 enzymes. The molecule may also undergo N-acetylation, a common metabolic pathway for aromatic amines mediated by N-acetyltransferases (NATs), which can be either a detoxification or an activation step. iarc.fr
Table 2: Predicted ADME Profile of this compound
| ADME Parameter | Predicted Outcome for this compound | Rationale Based on Molecular Structure |
|---|---|---|
| Absorption | Moderate | The presence of polar amine and sulfone groups may limit passive intestinal absorption, although its relatively small molecular size could be favorable. |
| Distribution | Limited | High polarity may restrict distribution into tissues and penetration of the blood-brain barrier. Plasma protein binding is possible. nih.gov |
| Metabolism | Extensive | The primary aromatic amine moieties are strong structural alerts for metabolism by Cytochrome P450 (CYP1A2) and N-acetyltransferases (NAT1, NAT2). iarc.frnih.gov |
| Excretion | Likely renal | Metabolites, being more water-soluble, are expected to be eliminated primarily through the kidneys. |
The primary toxicological concern for aromatic amines, including benzidine and its derivatives, is their potential for genotoxicity and carcinogenicity. canada.ca In silico models are designed to identify the structural features ("structural alerts") associated with these effects. imrpress.comnih.gov
The key mechanism of toxicity for primary aromatic amines involves metabolic activation into electrophilic intermediates capable of covalently binding to DNA. iarc.frresearchgate.net The widely accepted "nitrenium hypothesis" posits that N-oxidation of the amine group by P450 enzymes produces a hydroxylamine, which can then be further activated (e.g., by O-acetylation) to form a highly reactive nitrenium ion. researchgate.netacs.org This cation is a potent electrophile that attacks nucleophilic sites on DNA bases, particularly guanine (B1146940), to form DNA adducts. nih.govresearchgate.net These adducts can lead to mutations during DNA replication and are considered a key initiating event in chemical carcinogenesis. researchgate.net
Computational models predict the mutagenic potential of aromatic amines by calculating the stability of the corresponding nitrenium ion; a more stable ion is correlated with higher mutagenic potential. researchgate.net Given that this compound possesses two primary aromatic amine groups, it contains a well-established structural alert for mutagenicity. imrpress.comnih.gov Therefore, in silico systems would classify this compound as a potential mutagen and carcinogen, acting through a genotoxic mechanism analogous to that of benzidine. The models would predict that it is metabolically activated to DNA-reactive species. researchgate.net
Table 3: Predicted Toxicity Mechanisms for this compound
| Predicted Mechanism | Structural Alert(s) | Key Metabolic Step | Predicted Molecular Event |
|---|---|---|---|
| Genotoxicity/Mutagenicity | Primary Aromatic Amine Groups | N-oxidation by Cytochrome P450 enzymes (e.g., CYP1A2). nih.gov | Formation of a reactive nitrenium ion intermediate. researchgate.netacs.org |
| DNA Adduct Formation | Primary Aromatic Amine Groups | N-oxidation followed by O-acetylation (by NAT enzymes). iarc.fr | Covalent binding of the electrophilic metabolite to DNA, primarily at guanine residues. researchgate.netacs.org |
| Carcinogenicity | Primary Aromatic Amine Groups | Peroxidase-mediated activation in specific tissues. iarc.fr | Induction of mutations and chromosomal aberrations, leading to tumor initiation. iarc.fr |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzidine |
| 3,3′-Dichlorobenzidine |
| 3,3′-Dimethoxybenzidine |
| N-acetylbenzidine |
| N,N´-diacetylbenzidine |
| 4-aminobiphenyl (B23562) |
| 2-aminofluorene |
| Methylaminoazobenzene |
Emerging Research Directions and Future Perspectives for Benzidine Sulfone
Development of Green Synthetic Methodologies
The synthesis of sulfones is a cornerstone of modern organic chemistry, with these compounds serving as versatile building blocks for pharmaceuticals, agrochemicals, and functional materials. nih.gov Traditionally, their synthesis has involved methods that are not environmentally benign. Consequently, a significant research thrust is the development of "green" synthetic protocols for sulfones, including benzidine (B372746) sulfone and its derivatives.
Recent advancements have focused on sustainable approaches such as electrochemistry and photocatalysis. nih.gov Electrochemical methods, for instance, offer a reagentless and facile route for synthesizing unsymmetrical diaryl sulfones with high yields. researchgate.net These methods often operate under mild conditions and can suppress the need for harsh chemical oxidants. researchgate.net Another promising green reagent is Rongalite (sodium hydroxymethylsulfinate), an inexpensive and shelf-stable compound used for the one-pot synthesis of various sulfur-containing molecules under mild conditions. researchgate.net Researchers are also exploring visible-light-mediated reactions, which can proceed under mild conditions, sometimes even without a catalyst, by forming electron donor-acceptor (EDA) complexes.
The application of these green methodologies to the synthesis of benzidine sulfone is a key area for future research. The goal is to develop protocols that are not only efficient and high-yielding but also minimize waste and energy consumption, aligning with the principles of sustainable chemistry. mdpi.com
Exploration of Novel Advanced Materials Applications
The distinct chemical structure of this compound, featuring a rigid sulfone group and aromatic rings, makes it an attractive candidate for the development of advanced materials. smolecule.com Its derivatives are being investigated for a range of applications, from electronics to energy storage.
One area of exploration is in organic light-emitting diodes (OLEDs) , where this compound derivatives have shown potential as hole-transport materials. smolecule.com Certain derivatives also exhibit liquid crystalline properties, which could be harnessed for displays and sensors. smolecule.com
Furthermore, benzidine derivatives are being incorporated into the backbone of high-performance polymers . smolecule.com These polymers can exhibit enhanced thermal stability, mechanical strength, and electrical conductivity. smolecule.com For example, polyimides derived from sulfonated benzidine derivatives have been synthesized and show promise as next-generation materials for electronics due to their favorable dielectric properties and thermal stability. researchgate.net
In the realm of energy storage, N-substituted benzidine derivatives are being studied as high-potential catholyte candidates for aqueous organic flow batteries (AOFBs) . researchgate.netresearchgate.net By modifying the molecular structure, researchers can tune the redox potentials of these compounds. researchgate.netresearchgate.net Additionally, benzidine-based linkers are used in the synthesis of covalent organic frameworks (COFs) , which are porous materials with potential applications in gas storage and catalysis. mdpi.comrsc.org
Future research will likely focus on synthesizing novel this compound-based polymers and materials and characterizing their properties for specific high-tech applications. acs.org
Refinement of Analytical Techniques for Ultrasensitive Detection
The ability to detect and quantify minute amounts of this compound and its metabolites is crucial for toxicological studies and environmental monitoring. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly used for benzidine and its derivatives, there is a continuous drive to refine these methods for ultrasensitive detection. nih.gov
Emerging analytical strategies aim to push the limits of detection to attomolar concentrations. nih.gov These include advanced optical-based micro- and nano-biosensors, which often rely on antibody-based protein detection. nih.gov Techniques such as laser wave mixing are being explored for sensitive absorbance measurements in liquid analytes. spie.org For complex matrices like food and environmental samples, there is a focus on developing methods that are not only sensitive but also robust and suitable for in-field measurements. nsf.gov
Future research in this area will likely involve the development of specific antibodies or molecularly imprinted polymers for the highly selective recognition of this compound. The integration of novel nanomaterials and advanced spectroscopic techniques could lead to the creation of next-generation sensors capable of real-time, on-site monitoring of this compound at trace levels.
Integrated Multi-Omics Approaches in Toxicological Research
Understanding the full toxicological profile of this compound requires a systems-level approach. A single-omics technique, such as transcriptomics, provides only a partial view of a substance's biological effects. nih.gov Integrated multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—offer a more comprehensive understanding of the toxicity pathways and adverse outcome pathways (AOPs). nih.govresearchgate.netmdpi.comresearchgate.net
By integrating data from multiple omics layers, researchers can gain a more complete picture of how this compound interacts with biological systems, from the molecular initiating events to the ultimate adverse outcomes. nih.govmdpi.com This approach can help in identifying robust biomarkers of exposure and effect, and in elucidating the mechanisms of toxicity. mdpi.com For instance, multi-omics data can reveal changes in gene expression, protein levels, and metabolic pathways that are triggered by exposure to the compound. nih.gov
A recent preclinical study on a zebrafish model of Huntington's disease utilized benzidine staining to assess hemoglobin levels as part of a broader investigation into the neuroprotective effects of a compound and its sulfone metabolite. gurufocus.com This highlights how specific assays can be integrated into larger toxicological studies.
The future of this compound toxicology research lies in the application of these integrated multi-omics strategies to systematically investigate its potential health effects and to compare its toxicological profile with that of the parent compound, benzidine. nih.govresearchgate.net
Strategies for Environmental Remediation and Decontamination
Should this compound be detected as an environmental contaminant, effective remediation and decontamination strategies will be necessary. Research into environmental remediation focuses on physical, chemical, and biological methods to remove or neutralize pollutants from soil and water. mdpi.com
For benzidine-based compounds, such as the azo dye Congo Red, which can metabolize to benzidine, adsorption has been shown to be a promising decontamination method. researchgate.net This technique is advantageous due to its low cost, simplicity, and the potential for regenerating the adsorbent materials. researchgate.net
Other remediation strategies that could be applicable to this compound include:
Chemical Oxidation: Using oxidizing agents like ozone or hydrogen peroxide to break down the contaminant. mdpi.com
Bioremediation: Utilizing microorganisms that can degrade the pollutant. mdpi.com While some microorganisms can reduce benzidine-based dyes, higher concentrations of benzidine can be inhibitory. epa.gov
Phytoremediation: Using plants to absorb and either accumulate or degrade the contaminant. mdpi.com
Nanoremediation: Employing nanoparticles to target and remediate contaminants. numberanalytics.com
Future research should focus on developing and optimizing remediation techniques specifically for this compound, taking into account its chemical properties and potential environmental fate. The development of reactive formulations based on widely available commodity chemicals is also being explored for large-scale decontamination. epa.gov
Rational Design of Less Hazardous Analogs through Structure-Activity Optimization
A key goal in modern medicinal and industrial chemistry is the rational design of new molecules with desired functionalities but minimized hazardous properties. uogqueensmcf.com This involves understanding the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity. koreascience.kr
For this compound, this approach would involve synthesizing a series of analogs with systematic modifications to the molecular structure. These modifications could include altering the position or nature of substituent groups on the aromatic rings. By evaluating the biological activity and toxicity of these analogs, researchers can identify the structural features that contribute to any hazardous effects.
Computational modeling and high-throughput screening can accelerate this process by predicting the properties of virtual compounds before they are synthesized. koreascience.kr Late-stage modification of bioactive compounds is another powerful strategy for rapidly creating diverse analogs for SAR studies. nih.gov
The ultimate aim is to design and synthesize novel sulfone-based compounds that retain the desirable material or chemical properties of this compound while exhibiting a significantly reduced toxicity profile. This proactive approach to chemical design is essential for ensuring the sustainability and safety of new chemical technologies.
Q & A
Q. What are the established methods for synthesizing Benzidine sulfone, and how can researchers optimize reaction conditions for higher yields?
this compound (CAS 6259-19-4) is typically synthesized via sulfonation of benzidine derivatives. A common approach involves reacting benzidine with sulfonic acid derivatives under controlled pH and temperature. To optimize yields:
- Reagent stoichiometry : Maintain a 2:1 molar ratio of sulfonating agent to benzidine to ensure complete sulfonation of both amine groups.
- Temperature control : Conduct reactions at 60–80°C to avoid side reactions like over-sulfonation or decomposition.
- Purification : Use recrystallization from ethanol-water mixtures to isolate high-purity crystals.
Characterization via melting point analysis (reported ~250–255°C) and FT-IR (S=O stretching at 1150–1300 cm⁻¹) confirms product identity . For reproducibility, document detailed reaction parameters (e.g., cooling rates, solvent purity) as per experimental reporting standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Prioritize resolving aromatic proton signals (δ 7.2–8.0 ppm) and sulfone-linked carbons (δ 125–135 ppm). Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as a solvent due to the compound’s low solubility in chloroform.
- FT-IR : Confirm sulfone group presence via symmetric/asymmetric S=O stretches (1150–1300 cm⁻¹) and NH stretching (3300–3500 cm⁻¹) for unreacted amines.
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 280 (M⁺) and fragmentation patterns consistent with sulfone cleavage.
Cross-validate results with elemental analysis (C, H, N, S) to ensure purity >98% .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing this compound derivatives, and what validation steps are critical?
Contradictions often arise from:
- Tautomerism : Proton exchange between sulfone oxygen and amine groups can broaden signals. Use deuterated solvents with minimal proticity (e.g., DMSO-d₆) and conduct variable-temperature NMR to stabilize signals.
- Impurity interference : Trace solvents (e.g., DMF) may mimic sulfone peaks. Perform 2D NMR (COSY, HSQC) to distinguish artifacts.
- Validation : Compare experimental spectra with computational predictions (DFT-based chemical shift modeling) and spiked samples of known derivatives. Document all solvent and temperature conditions rigorously .
Q. What strategies are recommended for designing experiments to study the thermal stability of this compound under varying conditions?
Adopt a multi-method approach:
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to observe decomposition onset (typically >300°C).
- Differential scanning calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.
- Kinetic studies : Use isothermal TGA to model degradation rates at 200–250°C. Apply the Flynn-Wall-Ozawa method to calculate activation energy.
Compare results with prior studies on structurally similar sulfones (e.g., methionine sulfone) to identify stability trends .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., unexpected byproducts in synthesis), use hyphenated techniques like LC-MS to isolate and identify impurities. Reference peer-reviewed protocols for sulfone derivatization .
- Experimental Reproducibility : Adhere to journal guidelines for reporting synthetic procedures, including exact reagent grades, equipment specifications, and raw spectral data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
